Cas no 108768-70-3 ([1,1,2,2-tetrakis(ethylsulfanyl)-2-phenylethyl]benzene)

[1,1,2,2-tetrakis(ethylsulfanyl)-2-phenylethyl]benzene structure
108768-70-3 structure
Product name:[1,1,2,2-tetrakis(ethylsulfanyl)-2-phenylethyl]benzene
CAS No:108768-70-3
MF:C22H30S4
MW:422.733601093292
CID:1190190
PubChem ID:12542365

[1,1,2,2-tetrakis(ethylsulfanyl)-2-phenylethyl]benzene Chemical and Physical Properties

Names and Identifiers

    • [1,1,2,2-tetrakis(ethylsulfanyl)-2-phenylethyl]benzene
    • Benzene, 1,1'-[1,1,2,2-tetrakis(ethylthio)-1,2-ethanediyl]bis-
    • CTK0D6168
    • 1,1,2,2-tetrakis(ethylthio)-1,2-diphenylethane
    • 1,1,2,2,-tetra(ethylthio)-1,2-diphenylethane
    • tetrakis(ethylthio)-1,2-diphenylethane
    • ACMC-20mbrz
    • 1,1,2,2-tetraethylthio-1,2-diphenylethane
    • Benzene, 1,1'-[1,1,2,2-tetrakis(ethylthio)-1,2-ethanediyl]bis-; CTK0D6168; 1,1,2,2-tetrakis(ethylthio)-1,2-diphenylethane; 1,1,2,2,-tetra(ethylthio)-1,2-diphenylethane; tetrakis(ethylthio)-1,2-diphenylethane; ACMC-20mbrz; 1,1,2,2-tetraethylthio-1,2-diphenylethane;
    • 108768-70-3
    • 1,1'-[1,1,2,2-Tetrakis(ethylsulfanyl)ethane-1,2-diyl]dibenzene
    • DTXSID40501900
    • Inchi: InChI=1S/C22H30S4/c1-5-23-21(24-6-2,19-15-11-9-12-16-19)22(25-7-3,26-8-4)20-17-13-10-14-18-20/h9-18H,5-8H2,1-4H3
    • InChI Key: WDIFQMMSQPJHHD-UHFFFAOYSA-N
    • SMILES: CCSC(C1=CC=CC=C1)(C(C2=CC=CC=C2)(SCC)SCC)SCC

Computed Properties

  • Exact Mass: 422.12303565g/mol
  • Monoisotopic Mass: 422.12303565g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 11
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 101Ų
  • XLogP3: 7.2

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